molecular formula C15H16O6 B162127 Isoaltenuene CAS No. 126671-80-5

Isoaltenuene

Cat. No. B162127
M. Wt: 292.28 g/mol
InChI Key: MMHTXEATDNFMMY-HCKVZZMMSA-N
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Description

Isoaltenuene is an anti-bacterial agent with moderate activity against Staphylococcus aureus . It can be isolated from the fungus Alternaria alternate cib-137 .


Synthesis Analysis

The synthesis of Isoaltenuene has been achieved through the optimization of a literature procedure, culminating in an efficient total synthesis of altenuene as well as a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis . The synthesis of altenuene and isoaltenuene involves a Suzuki coupling of iodinated compound and boronic ester .


Molecular Structure Analysis

The structure of Isoaltenuene, elucidated by UV, IR, MS, and NMR spectroscopy, is 2′, 3′, 4′, 5′-tetrahydro-3, 4′β, 5’α-trihydroxy-5-methoxy-2′α-methyldibenzo (α)-pyrone .

Scientific Research Applications

Isolation and Structural Elucidation

Isoaltenuene, a metabolite of Alternaria alternata, was first isolated from rice culture and studied for its structure and properties. It exhibits minor phytotoxic activity and no significant antifungal activity (Visconti et al., 1989).

Synthesis and Chemical Properties

The total synthesis of isoaltenuene and its isomer, altenuene, was achieved, starting with quinic acid and commercially available acetal-protected phloroglucinic acid. This synthesis provides a foundation for further study of their properties and potential applications (Altemoeller et al., 2006).

Antibiotic Activity

Isoaltenuene, along with other altenuene derivatives, was identified in an unidentified freshwater aquatic fungal species. These compounds showed antibiotic activity against Gram-positive bacteria, highlighting their potential in antimicrobial research (Jiao et al., 2006).

Metabolism in Mammals

A study on the oxidative metabolism of isoaltenuene in mammals found that it undergoes metabolic hydroxylation reactions. This indicates a propensity for metabolic transformations, which is relevant for understanding its bioactivity and potential toxicity (Pfeiffer et al., 2009).

Detection Methods

A method was developed for determining isoaltenuene using liquid chromatography-electrochemical detection with on-line generated bromine. This technique offers improved sensitivity and selectivity for detecting isoaltenuene in various samples (Palmisano et al., 1990).

Antiviral Properties

Isoaltenuene demonstrated antiviral activity against herpes simplex virus in vitro, suggesting its potential application in antiviral therapy (He et al., 2012).

Cytotoxicity Studies

Isoaltenuene showed cytotoxic activity against various cancer cell lines, indicating its potential utility in cancer research (Yang et al., 2013).

Future Directions

Considering the need for possible future regulation, a suitable LC-MS/MS standard method for the determination of the most relevant Alternaria metabolites, including Isoaltenuene, is required . The development of new analytical methods for its detection and quantification has become of great importance for human and animal health risk assessment .

properties

IUPAC Name

(2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-HCKVZZMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925666
Record name 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoaltenuene

CAS RN

126671-80-5
Record name (2R,3R,4aS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo(c)isochromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
M Altemöller, J Podlech, D Fenske - 2006 - Wiley Online Library
… and isoaltenuene have common biosynthetic precursors (though this has yet to be confirmed) we infer that the isoaltenuene … in microbiologically produced isoaltenuene. Nevertheless, …
E Pfeiffer, C Herrmann, M Altemöller… - Molecular nutrition & …, 2009 - Wiley Online Library
The mycotoxins altenuene (ALT) and isoaltenuene (iALT) frequently occur in food and feed items infested by fungi of the genus Alternaria, but nothing is known about their oxidative …
Number of citations: 18 onlinelibrary.wiley.com
A Visconti, A Bottalico, M Solfrizzo, F Palmisano - Mycotoxin Research, 1989 - Springer
Isoaltenuene, a previously unknownAlternaria metabolite has been isolated from a rice culture ofAlternaria alternata and purified by semipreparative HPLC. The assigned structure, …
Number of citations: 22 link.springer.com
F Palmisano, A Sibilia, A Visconti - Chromatographia, 1990 - Springer
The electroinactiveAlternaria mycotoxins, altenuene and isoaltenuene, are separated by reversed-phase liquid chromatography and derivatized (post-column) with electrochemically …
Number of citations: 12 link.springer.com
A Visconti, A Bottalico, M Solfrizzo, F Palmisano - JSM Mycotoxins, 1988 - jstage.jst.go.jp
The structure of a new metabolite of Alternaria alternata(Fr) Keissler has been established as 2', 3', 4', 5'-tetrahydro-3, 4'ƒÀ, 5'ƒ¿-trihydroxy-5-methoxy-2'ƒ¿-methyldibenzo (ƒ¿) pyrone(…
Number of citations: 3 www.jstage.jst.go.jp
M Altemöller, J Podlech - 2009 - Wiley Online Library
… Although we have previously published the total syntheses of altenuene (3) and isoaltenuene (4),14 neither report details biological data15 or their absolute configurations, nor have the …
JW He, GD Chen, H Gao, F Yang, XX Li, T Peng… - Fitoterapia, 2012 - Elsevier
… The chiral HPLC analysis of 1 (altenuene) and 2 (isoaltenuene) isolated from three fungal strains indicated the different natural rations of (+) and (−) enantiomers altenuene and …
Number of citations: 85 www.sciencedirect.com
M Fehr, G Pahlke, J Fritz… - Molecular nutrition & …, 2009 - Wiley Online Library
… ether (AME), altenuene and isoaltenuene. AOH and AME significantly increased the rate of … concentrations, whereas altenuene and isoaltenuene did not affect DNA integrity up to 100 lM…
Number of citations: 200 onlinelibrary.wiley.com
P Jiao, JB Gloer, J Campbell… - Journal of natural …, 2006 - ACS Publications
Four new altenuene derivatives called dihydroaltenuenes A (1) and B (2) and dehydroaltenuenes A (3) and B (4), along with five known compounds, including isoaltenuene (5), …
Number of citations: 73 pubs.acs.org
M Altemöller, J Podlech - Journal of natural products, 2009 - ACS Publications
Total synthesis of alternaria toxins starting from previously synthesized altenuene (3) and isoaltenuene (4) is described. Dihydroaltenuene B (9) was prepared by hydrogenation of 3, …
Number of citations: 18 pubs.acs.org

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